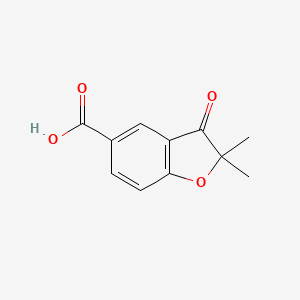

2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid

Description

2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid is a dihydrobenzofuran derivative characterized by a fused benzofuran ring system with a carboxyl group at position 5, two methyl groups at position 2, and a ketone (oxo) group at position 3. This structural configuration confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity (due to the oxo group) and increased lipophilicity (from the dimethyl substituents) .

Properties

IUPAC Name |

2,2-dimethyl-3-oxo-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-11(2)9(12)7-5-6(10(13)14)3-4-8(7)15-11/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKUYPATXXBCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=C(O1)C=CC(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or other essential processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares 2,2-dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid with key analogs, highlighting substituent variations and their implications:

*Calculated based on molecular formula (C₁₁H₁₀O₄).

Key Observations:

Bulky groups at position 3 (e.g., benzyl in CB2 agonists) improve receptor affinity but may reduce solubility .

Biological Activity Correlations :

- Anti-inflammatory/Cytotoxic Effects : Prenylated derivatives (e.g., AL36 in ) with isopentenyl/isopentene groups exhibit cytotoxicity (HCT-116/MKN-45 cells) and anti-inflammatory activity via NF-κB pathway inhibition .

- Receptor Specificity : Amide derivatives (e.g., piperidine/cyclohexyl amides in ) show selectivity for CB2 over CB1 receptors, suggesting substituent-driven target specificity .

Synthetic and Natural Sources: Natural derivatives (e.g., (-)-tubaic acid, fomannoxin acid) often feature hydroxyl or prenyl groups, while synthetic analogs prioritize halogenation or amidation for drug optimization .

Biological Activity

2,2-Dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid (CAS No. 103989-70-4) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H10O4

- Molecular Weight : 206.19 g/mol

- Melting Point : 183-185 °C

- Boiling Point : 386.6 ± 42.0 °C at 760 mmHg .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Antiviral Properties

The compound has also shown antiviral activity in preliminary studies. It inhibits viral replication by interfering with the viral life cycle at multiple stages, potentially by modulating host cell signaling pathways involved in immune responses.

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of pro-apoptotic and anti-apoptotic proteins. The following table summarizes findings from various studies:

| Study Reference | Cancer Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|---|

| HT-29 | 10 | Induction of apoptosis | |

| C2C12 | 200 | Decreased cytotoxicity | |

| RAW 264.7 | 200 | Reduced oxidative stress |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors that are critical for disease progression:

- Enzyme Inhibition : The compound can inhibit fatty acid synthase (FASN), which is crucial in cancer metabolism.

- Oxidative Stress Modulation : It reduces intracellular reactive oxygen species (iROS) levels, which can protect cells from oxidative damage and inflammation .

- Signal Pathway Regulation : Activation of the Nrf2 pathway has been observed, leading to increased expression of antioxidant proteins and cytoprotective effects .

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Treatment : A study conducted on HT-29 colorectal cancer cells showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

- Antioxidant Activity : In a model using LPS-stimulated RAW 264.7 macrophages, the compound reduced inflammatory markers and oxidative stress indicators significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.